molecular formula C10H8N2O3 B077543 7-Amino-6-methoxy-5,8-quinolinedione CAS No. 14151-19-0

7-Amino-6-methoxy-5,8-quinolinedione

Cat. No. B077543
CAS RN: 14151-19-0
M. Wt: 204.18 g/mol
InChI Key: NLVITWPVYZJFCX-UHFFFAOYSA-N
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Description

7-Amino-6-methoxy-5,8-quinolinedione (also known as AMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and pharmacology.

Mechanism Of Action

AMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, AMQ can prevent the growth and proliferation of cancer cells. Additionally, AMQ has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation and alleviate symptoms of inflammatory diseases.

Biochemical And Physiological Effects

AMQ has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that AMQ can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria, and reduce the production of inflammatory cytokines. In vivo studies have shown that AMQ can reduce tumor growth in animal models and improve cognitive function in mice with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

AMQ has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to its use. For example, AMQ has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

Despite the significant progress that has been made in understanding the properties and applications of AMQ, there is still much to be learned about this compound. Future research directions could include further elucidating its mechanism of action, exploring its potential use in treating other diseases, and developing more effective methods for administering it in vivo. Additionally, AMQ could be used as a starting point for developing new compounds with similar pharmacological properties but improved efficacy and safety profiles.

Synthesis Methods

AMQ can be synthesized through a multi-step process, starting with the reaction of 2,3-dichloro-5,8-quinolinedione with ammonia to produce 2-amino-3-chloro-5,8-quinolinedione. This intermediate product is then reacted with methanol and sodium methoxide to yield AMQ.

Scientific Research Applications

AMQ has been extensively studied for its potential applications in various scientific fields. In pharmacology, AMQ has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In biochemistry, AMQ has been used as a tool to study the structure and function of proteins and enzymes.

properties

CAS RN

14151-19-0

Product Name

7-Amino-6-methoxy-5,8-quinolinedione

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7-amino-6-methoxyquinoline-5,8-dione

InChI

InChI=1S/C10H8N2O3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,11H2,1H3

InChI Key

NLVITWPVYZJFCX-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N

Other CAS RN

14151-19-0

synonyms

7-amino-6-methoxy-quinoline-5,8-dione

Origin of Product

United States

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